molecular formula C9H14N3O9P B12284506 5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate

5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12284506
M. Wt: 339.20 g/mol
InChI Key: KTKAFSMJDTUUAN-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for bredinin 5'-monophosphate is [(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate . This nomenclature reflects:

  • A beta-D-ribofuranose backbone with phosphorylation at the 5'-O position.
  • An imidazole ring substituted at the 1-position with the ribofuranosyl group and at the 4- and 5-positions with carboxamide and hydroxy groups, respectively.
    The compound is also identified by synonyms such as mizoribine 5'-monophosphate and 4-carbamoyl-1-beta-D-ribofuranosylimidazolium-5-olate.

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 62025-48-3
Molecular Formula C₉H₁₄N₃O₉P
Molecular Weight 339.199 g/mol
ChEMBL ID CHEMBL1794685

Molecular Structure Analysis: Phosphorylated Ribofuranosyl Imidazole Core

The structure of bredinin 5'-monophosphate comprises three critical domains:

  • Imidazole Ring : A five-membered aromatic ring with:
    • A hydroxy group (-OH) at position 5.
    • A carboxamide (-CONH₂) group at position 4.
  • Beta-D-Ribofuranose : A five-membered sugar ring in the β-D configuration, phosphorylated at the 5'-O position. The ribose adopts a C2'-endo puckering conformation, as inferred from analogous nucleoside structures.
  • Phosphate Group : A dihydrogen phosphate moiety (-PO₃H₂) esterified to the ribose 5'-O, enhancing water solubility and enabling interactions with enzymatic active sites.

Figure 1: Structural Features

  • Hydrogen Bonding : The imidazole’s hydroxy and carboxamide groups participate in intramolecular hydrogen bonds, stabilizing the zwitterionic form observed in bredinin analogs.
  • Stereochemistry : Absolute configurations at C2', C3', and C4' of the ribose are R, S, and R, respectively.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit ¹H/¹³C NMR data for bredinin 5'-monophosphate are not fully reported in the provided sources, characteristic signals can be inferred:

  • Ribose Protons : Expected resonances between δ 3.5–5.5 ppm for sugar ring protons, with coupling constants indicative of β-D configuration (e.g., J₁',₂' ≈ 4–6 Hz).
  • Imidazole Protons : Deshielded aromatic protons near δ 7.5–8.5 ppm.
Infrared (IR) Spectroscopy

Key functional group absorptions include:

  • Phosphate (P=O) : Strong stretch at ~1250 cm⁻¹.
  • Hydroxy (-OH) : Broad band at ~3300 cm⁻¹.
  • Carboxamide (C=O) : Stretch at ~1650 cm⁻¹.
Mass Spectrometry

The molecular ion [M+H]⁺ is calculated at m/z 340.207 (theoretical for C₉H₁₅N₃O₉P). Electrospray ionization (ESI) may also produce adducts such as [M+Na]⁺ (m/z 362.189).

X-ray Crystallography and Conformational Studies

No X-ray crystallographic data for bredinin 5'-monophosphate are currently available. However, conformational studies of related nucleoside phosphates suggest:

  • Ribose Puckering : Predominantly C2'-endo, favoring phosphate group exposure for enzyme binding.
  • Torsion Angles : The glycosidic bond (χ angle) between ribose C1' and imidazole N1 is in the anti conformation (χ ≈ −120°), minimizing steric clash.

Physicochemical Properties: Solubility, Stability, and Tautomerism

Solubility

Bredinin 5'-monophosphate is highly soluble in water (>50 mg/mL) due to its polar phosphate and hydroxy groups. Limited solubility is observed in organic solvents like ethanol or chloroform.

Stability
  • pH Sensitivity : Stable in neutral aqueous solutions (pH 6–8). Acidic conditions (pH < 4) may hydrolyze the phosphate ester, while alkaline conditions (pH > 9) promote imidazole ring decomposition.
  • Thermal Stability : Decomposes above 200°C without melting.
Tautomerism

The imidazole ring exhibits tautomerism, with equilibrium between the 4-carboxamide-5-hydroxy (dominant) and 4-hydroxy-5-carboxamide forms. The zwitterionic state, observed in bredinin, is likely stabilized by intramolecular proton transfer between the imidazole and phosphate groups.

Table 2: Physicochemical Summary

Property Description Source
Solubility (H₂O) >50 mg/mL
logP (Predicted) −2.1 (indicating high hydrophilicity)
pKa (Phosphate) ~1.5 (first dissociation), ~6.5 (second)

Properties

IUPAC Name

[5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKAFSMJDTUUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Precursor Synthesis

The synthesis begins with the preparation of a protected ribofuranosyl intermediate. A carbocyclic analog of Bredinin is synthesized via photochemical cleavage of an imidazole ring, followed by reconstruction of the base moiety. For example, malonyl ester formation and oximation at the central carbon yield a precursor that undergoes cyclization with triethyl orthoformate and catalytic acetic acid in ethanol.

Key Steps:

  • Malonyl ester formation : Intermediate 10 is generated from aminonitrile derivatives.
  • Catalytic reduction : Platinum on carbon reduces the oxime group to produce amine precursor 11 (77% yield).
  • Cyclization : Heating 11 with triethyl orthoformate at 90°C forms the imidazole ring (55% yield after HPLC purification).

Deprotection and Final Product Isolation

The protected intermediate 12 is treated with 1N HCl under reflux to remove protective groups, yielding Bredinin 5'-monophosphate (3 ) in 54% isolated yield.

Hydrogenation and Deprotection Strategies

Iodo Intermediate Formation

5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide is converted to a 5-deoxy-5-iodo derivative using iodine under controlled conditions. Hydrogenation over Pd/C removes the iodide, yielding 5-deoxyribofuranosyl intermediates.

Reaction Conditions:

  • Hydrogenation : Pd/C catalyst, H₂ atmosphere, 24 hours.
  • Yield : 77% for deoxyribofuranosyl intermediate 4 .

Phosphorylation and Final Modification

The 5'-hydroxyl group is phosphorylated using POCl₃ in trimethyl phosphate, followed by hydrolysis to yield the monophosphate. Deprotection with formic acid or ammonium hydroxide yields the final product.

Solid-Phase Synthesis of Phosphate Derivatives

Diphosphate Intermediate Preparation

A solid-phase approach enables simultaneous phosphorylation at the 5'-position and a 4-N-alkyl chain. Bis-trimethylsilylethoxy-N,N'-diisopropylphosphoramidite is used to install phosphate groups, achieving 90–92% bis-phosphorylation yields.

Key Steps:

  • Resin functionalization : Wang resin loaded with a ribofuranosyl precursor.
  • Phosphorylation : Two-step phosphoramidite coupling.
  • Cleavage : Trifluoroacetic acid (2% in DCM) releases the diphosphate derivative.

Cyclization to Pyrophosphate Analog

The diphosphate derivative undergoes intramolecular cyclization using carbodiimide reagents (e.g., EDC or DCC), forming a cyclic ADP-ribose mimic. Yields for cyclization range from 20–30% after HPLC purification.

Enzymatic and Metabolic Pathways

In Vivo Phosphorylation of AICAR

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is phosphorylated by adenosine kinase to form AICAR 5'-monophosphate (ZMP), a structural analog of Bredinin 5'-monophosphate. This pathway is exploited in metabolic studies to simulate endogenous nucleotide synthesis.

Key Data:

  • Enzyme : Adenosine kinase (Km = 0.5 mM for AICAR).
  • Cellular uptake : AICAR enters cells via nucleoside transporters (e.g., ENT1/2).

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Photochemical cyclization Triethyl orthoformate 54% High regioselectivity Requires HPLC purification
Hydrogenation/deprotection Pd/C, POCl₃ 77% Scalable for bulk synthesis Multi-step deprotection
Solid-phase synthesis Phosphoramidite reagents 90% Simultaneous phosphorylation Low cyclization efficiency (20–30%)
Enzymatic phosphorylation Adenosine kinase N/A Mimics natural biosynthesis Low throughput for industrial use

Challenges and Optimization Strategies

Protecting Group Compatibility

The use of tert-butyldimethylsilyl (TBDMS) ethers for 5'-OH protection often complicates deprotection due to poor solubility. Alternative groups, such as acetyl or benzyl, improve aqueous solubility but require harsher conditions.

Purification Techniques

HPLC remains critical for isolating high-purity products, particularly after cyclization steps. Reverse-phase C18 columns with gradients of acetonitrile/water are standard.

Chemical Reactions Analysis

Types of Reactions

Bredinin 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of bredinin 5’-monophosphate, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Immunosuppressive Properties

Bredinin 5'-monophosphate has been extensively studied for its immunosuppressive capabilities. It has shown effectiveness in various clinical settings:

  • Organ Transplantation : Used to prevent rejection by suppressing lymphocyte proliferation.
  • Autoimmune Diseases : Effective in conditions like lupus nephritis and nephrotic syndrome.

Table 1: Inhibition of DNA Polymerases by Bredinin 5'-monophosphate

DNA PolymeraseInhibition Concentration (µg/ml)Mechanism of Action
Pol. α< 7Competes with substrate; non-competitive with template-primer
Pol. β7Competes with both substrate and template-primer

Antiviral Applications

Bredinin 5'-monophosphate exhibits antiviral properties against various RNA viruses. Its mechanism involves inhibition of IMPDH, crucial for viral nucleotide synthesis.

Table 2: Antiviral Activity of Bredinin

Virus TypeEC50 Value (µM)Comments
Bovine Viral Diarrhea Virus0.66 (with IFN-α)Synergistic effect observed
Respiratory Syncytial VirusSubmicromolarEffective against multiple strains
Hepatitis C VirusNot specifiedFurther studies ongoing

Case Study 1: Inhibition of Mammalian DNA Polymerases

A study highlighted that Bredinin 5'-monophosphate effectively inhibits mammalian DNA polymerases at significantly lower concentrations than bredinin itself. This emphasizes the importance of its metabolic conversion in vivo for achieving immunosuppressive effects .

Case Study 2: Antiviral Efficacy

Research demonstrated that bredinin has low antiviral activity against several RNA viruses; however, structural modifications to its analogs may enhance this activity . Ongoing investigations are focusing on new analogs to improve efficacy against viral infections.

Case Study 3: Clinical Implications

Bredinin has been utilized clinically as an immunosuppressive agent in Japan, particularly for organ transplantation. Understanding the mechanisms through which Bredinin 5'-monophosphate operates provides insights into optimizing its therapeutic use .

Mechanism of Action

Bredinin 5’-monophosphate exerts its effects by selectively inhibiting mammalian DNA polymerases. It competes with the substrate and template-primer, thereby interfering with the DNA synthesis process. This inhibition affects the proliferation of cells, particularly lymphocytes, and has implications for its use as an immunosuppressive and antiviral agent .

Comparison with Similar Compounds

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside 5'-Monophosphate (AICAR 5'-monophosphate)

AICAR 5'-monophosphate shares structural similarity with Bredinin 5'-monophosphate, differing only at the 5-position of the imidazole ring (amino vs. hydroxy group) .

  • Mechanistic divergence: While Bredinin 5'-monophosphate inhibits IMPDH, AICAR 5'-monophosphate primarily activates AMP-activated protein kinase (AMPK), influencing cellular energy metabolism .
  • Pharmacological profile : AICAR lacks antiviral activity but is studied for metabolic disorders and cancer .

Table 1: Structural Comparison of Bredinin 5'-Monophosphate and AICAR 5'-Monophosphate

Feature Bredinin 5'-Monophosphate AICAR 5'-Monophosphate
Imidazole substitution 5-hydroxy 5-amino
Target enzyme IMPDH AMPK
Antiviral activity Broad-spectrum (EC₅₀: 0.66–5.3 μM) None reported
CAS Number 3031-94-5 3031-94-5 (same compound, alternate name)

Carbocyclic Bredinin Analog

A carbocyclic analog of Bredinin replaces the ribose oxygen with a carbon atom, forming a cyclopentane ring .

  • Synthesis : Derived from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one via multistep functionalization .
  • Activity: Exhibits low antiviral activity compared to Bredinin, highlighting the importance of the ribofuranosyl phosphate group for IMPDH binding .

Functional Analogs

Mizoribine (Bredinin)

Mizoribine is the parent prodrug of Bredinin 5'-monophosphate.

  • Activation: Requires intracellular phosphorylation to its 5'-monophosphate form for IMPDH inhibition .
  • Clinical use: Approved as an immunosuppressant in organ transplantation, leveraging IMPDH inhibition to reduce lymphocyte proliferation .

Other Imidazole Nucleosides

Compounds like 1-(2'-deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione () and 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () share the imidazole core but differ in substituents and biological targets:

  • Mechanistic contrast : These analogs often target DNA polymerases or kinases rather than IMPDH .
  • Therapeutic focus: Antitumor and antibacterial applications dominate, unlike Bredinin’s antiviral/immunosuppressive roles .

Pharmacological Comparison

Table 2: Pharmacological Profiles of Bredinin 5'-Monophosphate and Analogs

Compound Target IC₅₀/Ki Clinical Application
Bredinin 5'-monophosphate IMPDH 0.4 nM (E. coli) Antiviral, immunosuppressant
AICAR 5'-monophosphate AMPK N/A Metabolic disorders
Carbocyclic Bredinin IMPDH (weak) Not quantified Experimental antiviral
Mizoribine (Bredinin) IMPDH (after activation) EC₅₀: 5.3 μM (BVDV) Organ transplantation

Biological Activity

5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide, commonly referred to as bredinin 5'-monophosphate (breMP), is a nucleoside antibiotic that has garnered attention for its various biological activities, particularly in the field of immunosuppression and antiviral therapy. Originally isolated from Eupenicillium brefeldianum, bredinin exhibits a unique mechanism of action that primarily involves the inhibition of specific DNA polymerases and other enzymes involved in nucleotide metabolism.

Bredinin 5'-monophosphate selectively inhibits mammalian DNA polymerases, particularly DNA polymerase alpha and beta. Research indicates that breMP acts as a competitive inhibitor for these enzymes, disrupting their catalytic functions. Specifically:

  • DNA Polymerase Alpha : breMP inhibits pol.alpha activity at concentrations below 7 µg/ml by competing with the substrate and non-competitively with the template-primer.
  • DNA Polymerase Beta : breMP inhibits pol.beta at 7 µg/ml, competing with both the substrate and template-primer during DNA synthesis .

This selective inhibition suggests potential applications in treating diseases characterized by abnormal cell proliferation, such as cancers or autoimmune disorders.

Antiviral Activity

Bredinin has demonstrated broad-spectrum antiviral activity against several RNA viruses, including:

  • Respiratory Syncytial Virus (RSV)
  • Influenza A and B
  • Parainfluenza viruses
  • Mumps virus
  • Measles virus

In vitro studies have shown that bredinin can significantly reduce viral replication, with effective concentrations (EC50) in the submicromolar range. For example, when combined with interferon-alpha (IFN-α), bredinin exhibited enhanced antiviral effects against the bovine viral diarrhea virus (BVDV), highlighting its potential as an adjunct therapy in viral infections .

Enzymatic Interactions

Bredinin's active metabolite, breMP, mimics the transition state of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in purine nucleotide synthesis. This mimicry leads to competitive inhibition of IMPDH, further contributing to its antiviral properties . The compound's interactions with various enzymes are summarized in the following table:

Enzyme Function Inhibition Type
DNA Polymerase AlphaDNA synthesisCompetitive
DNA Polymerase BetaDNA synthesisCompetitive
Inosine Monophosphate DehydrogenasePurine nucleotide synthesisCompetitive

Clinical Applications

Bredinin is clinically used as an immunosuppressive agent in Japan, particularly for preventing organ transplant rejection and treating autoimmune diseases. Its selective action on lymphocyte differentiation pathways underscores its utility in managing conditions where immune modulation is required .

Research Findings

Recent studies have expanded on bredinin's potential applications:

  • Antiviral Efficacy : A study demonstrated that bredinin effectively inhibited RSV replication in vitro, suggesting its viability as a treatment option for respiratory viral infections.
  • Synergistic Effects : The combination of bredinin with other antiviral agents has shown promise in enhancing therapeutic outcomes against persistent viral infections .

Q & A

Basic Research Questions

Q. What is the biochemical role of this compound in histidine biosynthesis, and how can its substrate specificity for enzymes like 1-(5-phosphoribosyl)-5-((5-phosphoribosylamino)methylideneamino)imidazole-4-carboxamide isomerase be experimentally validated?

  • Methodology : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic flux in histidine biosynthesis pathways. Enzyme kinetics assays (e.g., Michaelis-Menten parameters) can quantify substrate specificity. Structural validation via X-ray crystallography or cryo-EM can map binding interactions with the isomerase .
  • Key Challenges : Ensuring enzyme purity and avoiding interference from co-purified metabolites during assays.

Q. How can the compound’s structural stability be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. FTIR and NMR can identify structural changes (e.g., hydrolysis of the phosphate group or imidazole ring). Refer to TCI America’s guidelines for handling hygroscopic or light-sensitive compounds .
  • Data Interpretation : Compare degradation kinetics across buffers (e.g., Tris vs. phosphate) to optimize storage conditions.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Methodology :

  • 1H/13C NMR : Confirm stereochemistry at the (2S,3R,4S,5S) positions and detect impurities.
  • Mass Spectrometry (HRMS) : Validate molecular weight and phosphate group integrity.
  • Circular Dichroism (CD) : Assess conformational stability in aqueous solutions.
    • Validation : Cross-reference data with synthetic standards and published spectra in databases like Ashford’s Dictionary .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the compound’s interaction with histidine biosynthesis enzymes, and how do these models align with experimental data?

  • Methodology :

  • Use density functional theory (DFT) to model transition states during enzymatic catalysis.
  • Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities. Compare results with kinetic data (e.g., IC₅₀ values) from enzyme inhibition assays .
    • Contradiction Analysis : If computational models suggest high binding affinity but experimental assays show weak inhibition, evaluate solvent effects or protein flexibility in simulations.

Q. What experimental designs are optimal for resolving contradictory reports on the compound’s role in nucleotide vs. amino acid metabolism?

  • Approach :

  • Metabolomic Profiling : Use LC-MS/MS to quantify intermediates in histidine and purine pathways in knockout cell lines.
  • Isotope Tracing : Compare ¹⁵N incorporation into histidine vs. purine derivatives.
    • Troubleshooting : Control for cross-talk with AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a structurally similar purine precursor .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize the synthesis of this compound, particularly in overcoming low yields from phosphorylation steps?

  • Methodology :

  • Train machine learning models on reaction parameters (e.g., solvent polarity, catalyst loading) from historical data.
  • Use process simulation tools to predict optimal conditions for ribofuranosyl phosphorylation. Validate with small-scale reactions .
    • Innovation : Integrate real-time HPLC feedback to adjust reaction parameters dynamically.

Methodological Notes

  • Synthesis Challenges : The compound’s phosphorylated ribofuranosyl group requires anhydrous conditions and inert atmospheres to prevent hydrolysis. Use tert-butyl magnesium chloride as a phosphatase inhibitor during extraction .
  • Data Reproducibility : Discrepancies in enzyme kinetics may arise from variations in protein expression systems (e.g., E. coli vs. yeast). Standardize protocols using His-tagged recombinant enzymes for consistent purification .

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